molecular formula C14H16N2O3 B5728981 4-METHYL-3-NITRO-N,N-BIS(PROP-2-EN-1-YL)BENZAMIDE

4-METHYL-3-NITRO-N,N-BIS(PROP-2-EN-1-YL)BENZAMIDE

Cat. No.: B5728981
M. Wt: 260.29 g/mol
InChI Key: MWVPQDLHBJJTSO-UHFFFAOYSA-N
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Description

4-METHYL-3-NITRO-N,N-BIS(PROP-2-EN-1-YL)BENZAMIDE is a synthetic organic compound with potential applications in various fields of chemistry, biology, and industry. This compound is characterized by its unique molecular structure, which includes a benzamide core substituted with methyl, nitro, and bis(prop-2-en-1-yl) groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-METHYL-3-NITRO-N,N-BIS(PROP-2-EN-1-YL)BENZAMIDE typically involves multi-step organic reactions. One common method includes the nitration of 4-methylbenzamide to introduce the nitro group, followed by the alkylation of the amide nitrogen with prop-2-en-1-yl groups. The reaction conditions often require the use of strong acids or bases, appropriate solvents, and controlled temperatures to ensure the desired product is obtained with high purity and yield .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters can enhance the efficiency and scalability of the synthesis. Additionally, purification techniques such as recrystallization, distillation, or chromatography are employed to isolate the final product .

Chemical Reactions Analysis

Types of Reactions

4-METHYL-3-NITRO-N,N-BIS(PROP-2-EN-1-YL)BENZAMIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like hydrogen gas with a palladium catalyst for reduction, and oxidizing agents such as potassium permanganate for oxidation. The reaction conditions vary depending on the desired transformation, often requiring specific temperatures, pressures, and solvents .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields an amino derivative, while oxidation can lead to the formation of various oxidized products .

Scientific Research Applications

4-METHYL-3-NITRO-N,N-BIS(PROP-2-EN-1-YL)BENZAMIDE has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-METHYL-3-NITRO-N,N-BIS(PROP-2-EN-1-YL)BENZAMIDE involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound’s structure allows it to bind to specific enzymes or receptors, modulating their activity and influencing cellular processes .

Comparison with Similar Compounds

Similar Compounds

  • 4-METHYL-N,N-DI(PROP-2-YN-1-YL)BENZENESULFONAMIDE
  • 4-METHYL-N-(PROP-2-YN-1-YL)BENZENESULFONAMIDE

Uniqueness

Compared to similar compounds, 4-METHYL-3-NITRO-N,N-BIS(PROP-2-EN-1-YL)BENZAMIDE is unique due to the presence of both nitro and bis(prop-2-en-1-yl) groups. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

IUPAC Name

4-methyl-3-nitro-N,N-bis(prop-2-enyl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O3/c1-4-8-15(9-5-2)14(17)12-7-6-11(3)13(10-12)16(18)19/h4-7,10H,1-2,8-9H2,3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWVPQDLHBJJTSO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)N(CC=C)CC=C)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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